molecular formula C10H18N2O4S B1293065 1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid CAS No. 1042640-05-0

1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid

Cat. No.: B1293065
CAS No.: 1042640-05-0
M. Wt: 262.33 g/mol
InChI Key: LWOASKLVDJFMEW-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C10H18N2O4S and a molecular weight of 262.33 g/mol . This compound is characterized by the presence of a pyrrolidine ring and a piperidine ring, both of which are connected through a sulfonyl group and a carboxylic acid group. It is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of pyrrolidine with a sulfonyl chloride derivative to form the pyrrolidinylsulfonyl intermediate. This intermediate is then reacted with piperidine-3-carboxylic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and temperature control to optimize reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-ylsulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-protein complex. These interactions can affect various molecular pathways, including signal transduction and metabolic processes .

Properties

IUPAC Name

1-pyrrolidin-1-ylsulfonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4S/c13-10(14)9-4-3-7-12(8-9)17(15,16)11-5-1-2-6-11/h9H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOASKLVDJFMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649272
Record name 1-(Pyrrolidine-1-sulfonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042640-05-0
Record name 1-(Pyrrolidine-1-sulfonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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